molecular formula C10H11ClS B15242084 (4-Chlorophenyl)(cyclopropyl)methanethiol

(4-Chlorophenyl)(cyclopropyl)methanethiol

Cat. No.: B15242084
M. Wt: 198.71 g/mol
InChI Key: FRVQMXFEKSFUAD-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclopropyl)methanethiol is an organic compound with the molecular formula C10H11ClS. It is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(cyclopropyl)methanethiol typically involves the reaction of 4-chlorobromobenzene with cyclopropane acetonitrile in the presence of a Grignard reagent. The process begins with the formation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in an organic solvent such as ether or tetrahydrofuran. The resulting Grignard reagent is then reacted with cyclopropane acetonitrile to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(cyclopropyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Substitution: Halide ions (Cl-, Br-) can act as nucleophiles in substitution reactions.

    Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Substitution: Various substituted thiols can be formed depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are commonly formed in Suzuki–Miyaura coupling reactions.

Scientific Research Applications

(4-Chlorophenyl)(cyclopropyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(cyclopropyl)methanethiol involves its reactivity with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(cyclopropyl)methanethiol is unique due to the presence of both a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C10H11ClS

Molecular Weight

198.71 g/mol

IUPAC Name

(4-chlorophenyl)-cyclopropylmethanethiol

InChI

InChI=1S/C10H11ClS/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2

InChI Key

FRVQMXFEKSFUAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)S

Origin of Product

United States

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